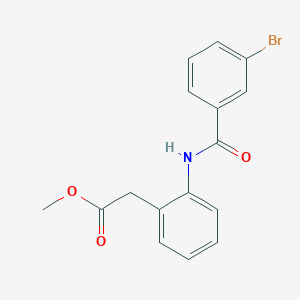

Methyl 2-(2-(3-bromobenzamido)phenyl)acetate

Description

Properties

Molecular Formula |

C16H14BrNO3 |

|---|---|

Molecular Weight |

348.19 g/mol |

IUPAC Name |

methyl 2-[2-[(3-bromobenzoyl)amino]phenyl]acetate |

InChI |

InChI=1S/C16H14BrNO3/c1-21-15(19)10-11-5-2-3-8-14(11)18-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20) |

InChI Key |

ZCLAAMMPLVVQFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Bromophenylacetic Acid

The synthesis of methyl 2-(2-bromophenyl)acetate, a crucial precursor, is commonly achieved by esterification of 2-bromophenylacetic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions.

- Dissolve 2-bromophenylacetic acid in methanol.

- Add a catalytic amount of concentrated sulfuric acid.

- Reflux the reaction mixture for approximately 30 minutes.

- Cool the mixture to room temperature.

- Remove methanol under reduced pressure.

- Extract the residue with dichloromethane, dry over sodium sulfate, and evaporate to yield the ester.

Yield: Approximately 99%, producing a clear oil product.

Variations with Substituted Bromophenylacetic Acids

Similar procedures apply for substituted derivatives such as methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate and methyl 2-(2-bromo-5-methoxyphenyl)acetate, with yields consistently around 99%.

| Compound Name | Physical State | Yield (%) | Notes |

|---|---|---|---|

| Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | Brown Oil | 99 | Substituted dimethoxy groups |

| Methyl 2-(2-bromo-5-methoxyphenyl)acetate | Brown Oil | 99 | Methoxy substitution |

| Methyl 2-(2-bromophenyl)acetate | Clear Oil | 99 | Base compound |

Preparation of Methylphenylacetate Derivatives

Hydrolysis and Esterification from Phenylacetonitrile

Methyl phenylacetate derivatives can also be synthesized via hydrolysis and esterification of phenylacetonitrile derivatives. This enzymatic process involves:

- Using methanol as solvent.

- Employing enzymes such as Novozym 435, acylase I from Aspergillus melleus, or lipase from wheat germ.

- Stirring the reaction mixture at 40 °C for 24 to 48 hours.

- Washing with sodium bicarbonate and brine.

- Removing organic solvents under vacuum to isolate the product.

This enzymatic method offers high selectivity and mild reaction conditions.

Acid Hydrolysis of Methylbenzyl Cyanide

A widely employed industrial method involves acid hydrolysis of methylbenzyl cyanide (including ortho-, meta-, and para-isomers) in concentrated sulfuric acid (30–70%) at 90–150 °C. The process includes:

- Slow addition of methylbenzyl cyanide to sulfuric acid under reflux.

- Hydrolysis proceeds via the intermediate methylbenzene ethanamide to methylphenyl acetic acid.

- Neutralization with alkali (NaOH, KOH, or sodium carbonate) to pH 7.5–10.

- Decolorization with activated carbon.

- Acidification to pH 1–4 with mineral acid (HCl or H2SO4).

- Cooling and filtration to isolate the product.

- Washing and drying the final methylphenyl acetic acid.

This method is favored for industrial production due to its simplicity, stability, and relatively high yield (75–85%).

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | 30–70% H2SO4, 90–150 °C | Slow addition, reflux |

| Neutralization | NaOH or KOH, pH 7.5–10 | Activated carbon treatment for decolorization |

| Acidification | Mineral acid, pH 1–4 | Cooling to 20–60 °C, filtration |

| Washing and Drying | Water washing, drying | Removes inorganic salts and impurities |

Amidation to Form Methyl 2-(2-(3-bromobenzamido)phenyl)acetate

While direct detailed procedures for the amidation step to obtain this compound are less commonly reported explicitly, the general synthetic strategy involves:

- Activation of the carboxyl group of methyl 2-(2-bromophenyl)acetate or its acid precursor, often via acid chlorides or coupling reagents (e.g., carbodiimides).

- Reaction with 3-bromobenzamide or 3-bromobenzoyl amine derivatives under controlled conditions.

- Purification by extraction, crystallization, or chromatography.

Given the structural complexity, coupling conditions must be optimized to ensure high yield and purity, often involving mild bases and solvents such as dichloromethane or tetrahydrofuran.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification of 2-bromophenylacetic acid | Methanol, conc. H2SO4, reflux 30 min | ~99 | Simple, high yield | Requires acid catalyst |

| Enzymatic hydrolysis/esterification | Methanol, enzymes, 40 °C, 24–48 h | Variable | Mild conditions, selective | Longer reaction time, enzyme cost |

| Acid hydrolysis of methylbenzyl cyanide | 30–70% H2SO4, 90–150 °C, neutralization steps | 75–85 | Industrially scalable, stable | Handling of concentrated acid |

| Amidation to bromobenzamido derivative | Acid chloride or coupling reagents, amine | Not specified | Established coupling chemistry | Requires optimization |

Final Remarks

The preparation of this compound involves multi-step synthesis starting from bromophenylacetic acid derivatives. The esterification and acid hydrolysis methods are well-established and industrially viable, providing high yields and purity. The amidation step, while standard in organic synthesis, requires careful selection of reagents and conditions to achieve the desired product efficiently. The integration of these methods allows for the effective production of this compound for use in pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-bromobenzamido)phenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the benzamido group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles like amines or thiols are used under mild conditions, often with a base to neutralize the by-products.

Major Products Formed

Hydrolysis: 2-(3-bromobenzamido)benzoic acid and methanol.

Reduction: 2-(2-(3-bromobenzamido)phenyl)ethanol.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(3-bromobenzamido)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-bromobenzamido)phenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets through its bromobenzamido group, which can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous brominated esters and amides. Below is a detailed analysis:

Methyl 2-amino-2-(3-bromophenyl)acetate

- Molecular Formula: C₉H₁₀BrNO₂ .

- Key Features: Contains an amino group instead of a benzamido group.

- Applications: Widely used in pharmaceuticals and agrochemicals due to its nucleophilic amino group, which facilitates Schiff base formation or nucleophilic substitution .

- Reactivity Differences: The amino group in this compound allows for direct alkylation or acylation, whereas the benzamido group in the target compound favors amide coupling or participation in hydrogen-bonding interactions.

Ethyl 2-(3-bromobenzamido)acetate

- Molecular Formula: C₁₁H₁₂BrNO₃ .

- Key Features : Ethyl ester variant with a simpler acetamide backbone.

- Applications: Used in combinatorial chemistry for high-throughput synthesis. Its ethyl ester group may confer better solubility in nonpolar solvents compared to methyl esters .

- Synthetic Utility : The ethyl ester’s slower hydrolysis rate under basic conditions makes it preferable for stepwise syntheses requiring ester stability.

Methyl 2-(3-bromophenyl)acetate

- Molecular Formula : C₉H₉BrO₂ .

- Key Features : Lacks the benzamido group, reducing steric hindrance and hydrogen-bonding capacity.

- Applications : Primarily employed in fragrance and polymer industries due to its simple ester structure .

- Reactivity : The absence of an amide group limits its utility in peptide-like coupling reactions but enhances its volatility for distillation-based purification.

Comparative Data Table

Research Findings and Divergences

- Synthetic Flexibility : this compound’s benzamido group enhances its role in forming heterocycles (e.g., oxazoles or imidazoles) compared to simpler esters, as seen in –6 .

- Biological Relevance : Unlike Methyl 2-(3-bromophenyl)acetate, the target compound’s amide linkage mimics peptide bonds, making it relevant in drug discovery for targeting enzyme active sites .

Biological Activity

Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a bromobenzamide moiety, which often influences its biological activity. The molecular formula is , with a molecular weight of approximately 284.13 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit significant anticancer properties. The mechanism by which these compounds exert their effects often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of similar benzamide derivatives on K562 leukemia cells. The results showed that compounds with specific substitutions on the phenyl ring demonstrated IC50 values ranging from 4.52 mM to 21.02 mM, indicating potent anticancer activity .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Compounds with a similar structure have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Research Findings : A related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating efficacy at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR studies highlight that:

- Substitution Patterns : The position and nature of substituents on the phenyl ring significantly influence the compound's activity. For instance, electron-withdrawing groups tend to enhance potency against cancer cells .

- Bromine Substitution : The presence of bromine at the ortho position is critical for enhancing both anticancer and antimicrobial activities .

Data Tables

| Compound Name | IC50 (mM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| Related Benzamide Derivative | 4.52 - 21.02 | Anticancer (K562 Cells) |

| Similar Compound | MIC TBD | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.